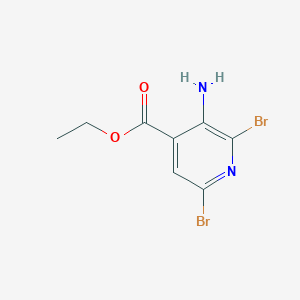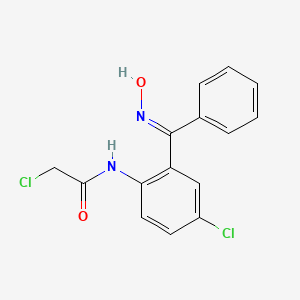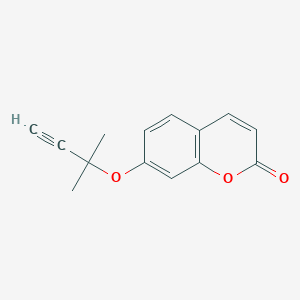
5,5',6,6'-Tetrakis(methoxymethoxy)-indigotin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5',6,6'-Tetrakis(methoxymethoxy)-indigotin, also known as indigo carmine, is an organic compound used in a variety of scientific and industrial applications. It is an intensely blue dye that is used in biological staining, as a colorant in food, and as a pH indicator. In the scientific research community, indigo carmine is used as a chromogenic substrate in enzyme assays, as a dye for labeling proteins, and as a fluorescent dye for microscopy. Its unique properties make it an important tool for researchers in the fields of biochemistry, molecular biology, and medical research.
科学研究应用
Indigo carmine is used in a variety of scientific research applications. It is used as a chromogenic substrate in enzyme assays, as a dye for labeling proteins, and as a fluorescent dye for microscopy. In addition, it is used as a pH indicator and as a reagent in organic synthesis. It is also used in the preparation of a variety of biologically active compounds.
作用机制
Indigo carmine acts as a chromogenic substrate in enzyme assays. It is hydrolyzed by enzymes, such as esterases and proteases, to release the dye. The dye is then detected by spectrophotometric or fluorometric methods. In addition, 5,5',6,6'-Tetrakis(methoxymethoxy)-indigotin carmine can act as a fluorescent dye when excited with ultraviolet light. It can also act as a pH indicator, changing color depending on the pH of the solution.
Biochemical and Physiological Effects
Indigo carmine has been shown to have no adverse effects on cells or organisms when used in the concentrations typically employed in laboratory experiments. It has been used in a variety of cell-based assays and has been shown to be non-toxic. In addition, it has been used in a variety of animal models without any adverse effects.
实验室实验的优点和局限性
Indigo carmine has several advantages for laboratory experiments. It is a highly soluble dye, making it easy to use in a variety of solutions. It is also relatively inexpensive and can be stored for long periods of time without degradation. In addition, it has a wide range of applications, from chromogenic substrates to fluorescent dyes. However, it is not suitable for use in high-temperature or high-pressure applications.
未来方向
Indigo carmine has a wide range of potential applications in scientific research. It has been used in a variety of cell-based assays and animal models, and it has potential applications in drug discovery and development. In addition, it has potential applications in the fields of biochemistry and molecular biology, such as in the study of enzyme kinetics and protein-protein interactions. It could also be used as a fluorescent dye in microscopy and imaging studies. Finally, it could be used in the development of new chromogenic substrates for enzyme assays.
合成方法
Indigo carmine is synthesized from the condensation of 4-hydroxyindole and dimethoxymethane. The reaction is catalyzed by an acid and yields the desired product in high yields. The reaction is typically carried out in aqueous media, although it can also be done in organic solvents. The reaction is relatively simple, and the product can be isolated by filtration or precipitation.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,5',6,6'-Tetrakis(methoxymethoxy)-indigotin involves the condensation of indoxyl with formaldehyde in the presence of a base to form 5,5',6,6'-Tetrakis(methoxymethoxy)-indigo. This intermediate is then oxidized to form the final product.", "Starting Materials": [ "Indoxyl", "Formaldehyde", "Base (such as sodium hydroxide)", "Methanol", "Acetic acid", "Oxidizing agent (such as potassium permanganate)" ], "Reaction": [ "Step 1: Indoxyl is reacted with formaldehyde in the presence of a base (such as sodium hydroxide) to form 5,5',6,6'-Tetrakis(methoxymethoxy)-indigo.", "Step 2: The intermediate product is then purified and oxidized using an oxidizing agent (such as potassium permanganate) to form 5,5',6,6'-Tetrakis(methoxymethoxy)-indigotin.", "Step 3: The final product is then purified using a solvent such as methanol and an acid such as acetic acid." ] } | |
CAS 编号 |
858230-17-8 |
分子式 |
C₂₄H₂₆N₂O₁₀ |
分子量 |
502.47 |
同义词 |
2-[1,3-Dihydro-5,6-bis(methoxymethoxy)-3-oxo-2H-indol-2-ylidene]-1,2-dihydro-5,6-bis(methoxymethoxy)-3H-indol-3-one; (E)-5,5’,6,6’-Tetrakis(methoxymethoxy)-[2,2’-biindolinylidene]-3,3’-dione; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B1145344.png)




